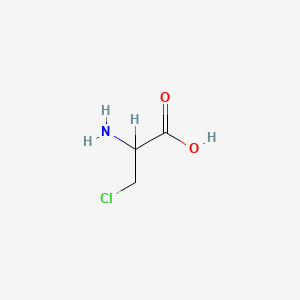

3-Cloroalanina

Descripción general

Descripción

3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.

Aplicaciones Científicas De Investigación

Biodegradación de Contaminantes Ambientales

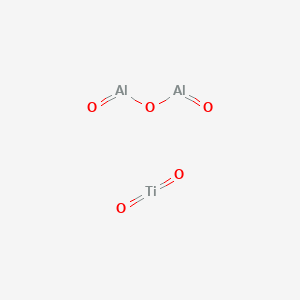

La 3-Cloroalanina se ha utilizado en el estudio de ecosistemas microbianos para la biodegradación de contaminantes ambientales {svg_1}. Se establece una población de ecosistemas en el laboratorio, cada ecosistema se mide para una propiedad deseada (en este caso, la degradación del contaminante ambiental 3-cloroanilina), y los mejores ecosistemas se utilizan como "padres" para inocular una nueva generación de ecosistemas "descendientes" {svg_2}.

Bioaumento del Lodo Activado

La this compound se emplea en la bioaumentación del lodo activado {svg_3} {svg_4}. Este proceso implica la adición de cepas seleccionadas de bacterias a un sistema para mejorar la tasa de eliminación de contaminantes o para degradar los contaminantes objetivo {svg_5}.

Estudio de la Estructura de la Comunidad Microbiana

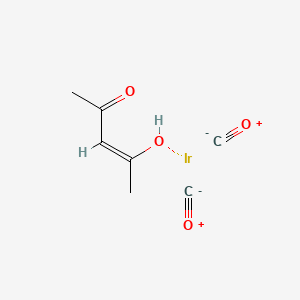

Se han evaluado los efectos de un pulso de this compound en las funciones de un reactor de lodo activado {svg_6}. Esto incluye el estudio de los cambios en la estructura de la comunidad microbiana en respuesta a la introducción de this compound {svg_7}.

Desarrollo de Agentes Microbianos para la Bioremediación

La investigación se ha dedicado a encontrar organismos, generalmente bacterias, que son capaces de alterar o degradar los contaminantes a formas ambientalmente tolerables {svg_8}. La this compound juega un papel en esta investigación, ya que es uno de los contaminantes que estas bacterias están diseñadas para degradar {svg_9}.

Estudio de la Actividad Plasmática de ALT/GPT

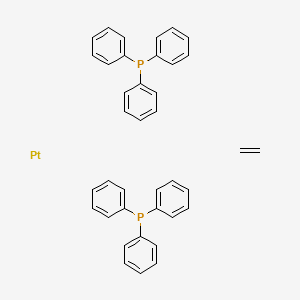

Se encontró que la this compound era el único compuesto de anilina que aumentaba la actividad plasmática de ALT/GPT a las 48 horas {svg_10}. Esto sugiere posibles aplicaciones en el estudio de la función y enfermedad hepática, ya que ALT/GPT es una enzima clave que se encuentra en el hígado {svg_11}.

Aplicaciones Industriales

Dadas sus propiedades y el potencial de biodegradación, la this compound puede tener aplicaciones industriales potenciales. Sin embargo, se necesitan más investigaciones en esta área para comprender y utilizar completamente este compuesto {svg_12} {svg_13}.

Mecanismo De Acción

Target of Action

The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in certain strains of bacteria, such as Pseudomonas sp. (strain ACP) .

Mode of Action

It’s known that 3-chloroalanine can inhibit the function of certain enzymes, such as alanine racemase , which is involved in the conversion of L-alanine to D-alanine, a crucial step in bacterial cell wall synthesis .

Biochemical Pathways

Two putative degradation pathways for 3-Chloroalanine have been identified . The first pathway proceeds via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .

Pharmacokinetics

It’s known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of 3-Chloroalanine’s action are largely dependent on its interaction with its target enzyme. By inhibiting the function of enzymes like alanine racemase, 3-Chloroalanine can potentially disrupt the synthesis of bacterial cell walls , leading to the inhibition of bacterial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloroalanine. For instance, the presence of 3-Chloroalanine in wastewater has been shown to affect the performance of biological wastewater treatment systems . The microbial communities in these systems can adapt to degrade 3-Chloroalanine, demonstrating the impact of environmental factors on the compound’s action .

Análisis Bioquímico

Biochemical Properties

The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This interaction involves the replacement of the chloride in 3-Chloroalanine, which is a key step in the synthesis of other amino acids .

Cellular Effects

The effects of 3-Chloroalanine A related compound, 3-chloroaniline, has been shown to be biodegraded by bacterial communities in wastewater treatment systems . The microbial communities adapted to biologically degrade 3-chloroaniline within three weeks of exposure .

Molecular Mechanism

The exact molecular mechanism of 3-Chloroalanine It is known that the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This suggests that 3-Chloroalanine may interact with enzymes in a similar manner.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Chloroalanine In a study involving a related compound, 3-chloroaniline, microbial communities in wastewater treatment reactors adapted to biologically degrade the compound within three weeks .

Metabolic Pathways

The metabolic pathways involving 3-Chloroalanine It is known that 3-Chloroalanine is used in the synthesis of other amino acids by replacement of the chloride .

Propiedades

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: 3-Chloroalanine acts as a mechanism-based inhibitor for several enzymes, primarily targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. [, , ] One of its key targets is alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [] 3-Chloroalanine irreversibly inactivates alanine racemase by forming a covalent adduct with the PLP cofactor. [] This inactivation disrupts the balance of D-alanine and L-alanine, ultimately inhibiting bacterial growth. []

ANone: 3-Chloroalanine, also known as 2-amino-3-chloropropanoic acid, has the following structural characteristics:

A: 3-Chloroalanine itself does not directly inhibit GABA-AT. Instead, it undergoes a buffer-catalyzed cyclization to form L-cycloserine. [] L-cycloserine is the actual inactivator of GABA-AT. [] This inactivation was confirmed through experiments where adding gabaculine-inactivated enzyme (another GABA-AT inhibitor) did not affect the inactivation rate, indicating that the active inhibitor is generated from 3-chloroalanine and not through interactions with peripheral amino acid residues. []

A: 3-Chloroalanine serves as a valuable starting material in the synthesis of various amino acids. One example is the production of D-cysteine. [] The enzyme 3-chloro-D-alanine chloride-lyase, found in Pseudomonas putida CR 1-1, catalyzes the β-replacement reaction of 3-chloro-D-alanine with sodium hydrosulfide, yielding D-cysteine. []

A: Research on Escherichia coli threonine synthase (TS) offers insights into the SAR of 3-chloroalanine analogs. [] Various derivatives, including L-3-hydroxyhomoserine phosphate, L-2,3-methanohomoserine phosphate, L-2-amino-3-[(phosphonomethyl)thio)]propanoic acid, and DL-E-2-amino-5-phosphono-4-pentenoic acid, were investigated for their inhibitory activity against TS. [] These studies revealed that structural modifications, particularly at the C-3 position and the phosphate group, significantly influence the potency and mechanism of inhibition. []

ANone: While specific resistance mechanisms are not discussed in the provided research, the development of resistance to any antimicrobial agent, including 3-chloroalanine, is possible. Bacteria can evolve mechanisms to circumvent the inhibitory effects of compounds like 3-chloroalanine. Further research is needed to understand the potential for resistance development and the underlying mechanisms.

A: Aspartate aminotransferase, another PLP-dependent enzyme, can catalyze β-elimination reactions with substrates like 3-chloro-L-alanine. [] This property is exploited for synthesizing novel chiral amino acids by introducing suitable nucleophiles as co-substrates. [] For instance, using 3-chloro-L-alanine and thiosulphate as substrates for aspartate aminotransferase results in the high-yielding synthesis of L-cysteine with high enantiomeric purity. []

ANone: Various analytical techniques are employed to characterize and quantify 3-chloroalanine. Common methods include:

ANone: The provided research does not offer specific details on the environmental impact of 3-chloroalanine. Given its potential biological activity, investigating its fate and effects in the environment is crucial. Research is needed to assess its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms.

A: Alternatives to 3-chloroalanine depend on the specific application. For instance, other alanine racemase inhibitors like D-cycloserine are used clinically as antibiotics. [] In chiral amino acid synthesis, alternative starting materials and enzymatic or chemical catalysts can be employed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)